

Application Notes and Protocols for Studying Formin-Mediated Actin Nucleation

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Compound of Interest

Compound Name: FH1

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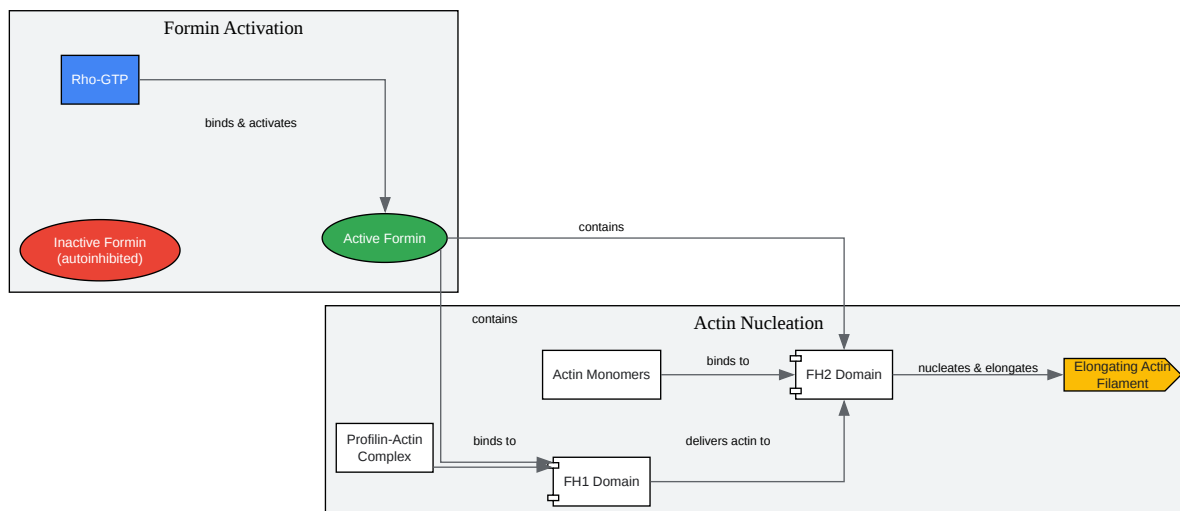
For Researchers, Scientists, and Drug Development Professionals

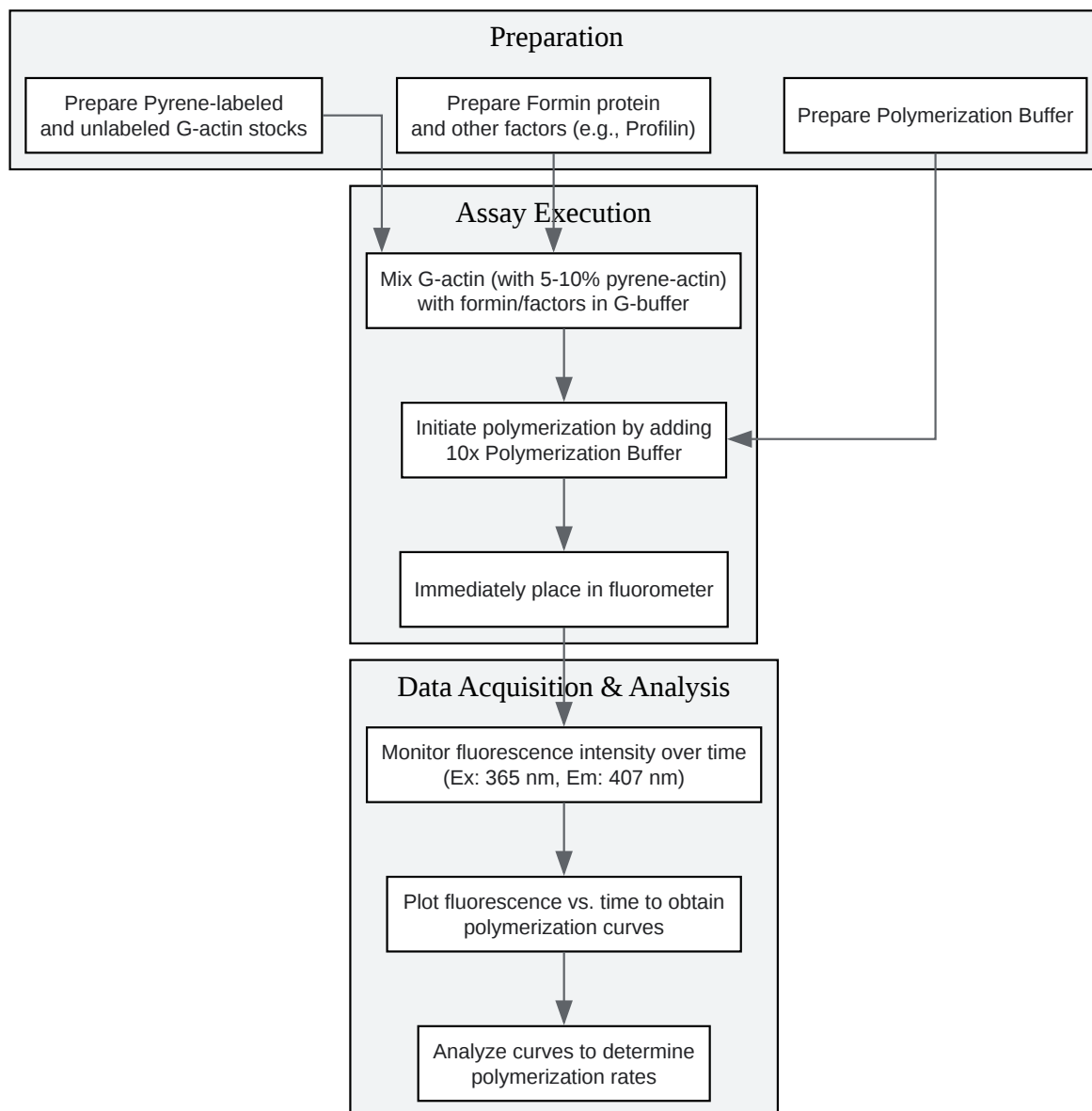
Introduction

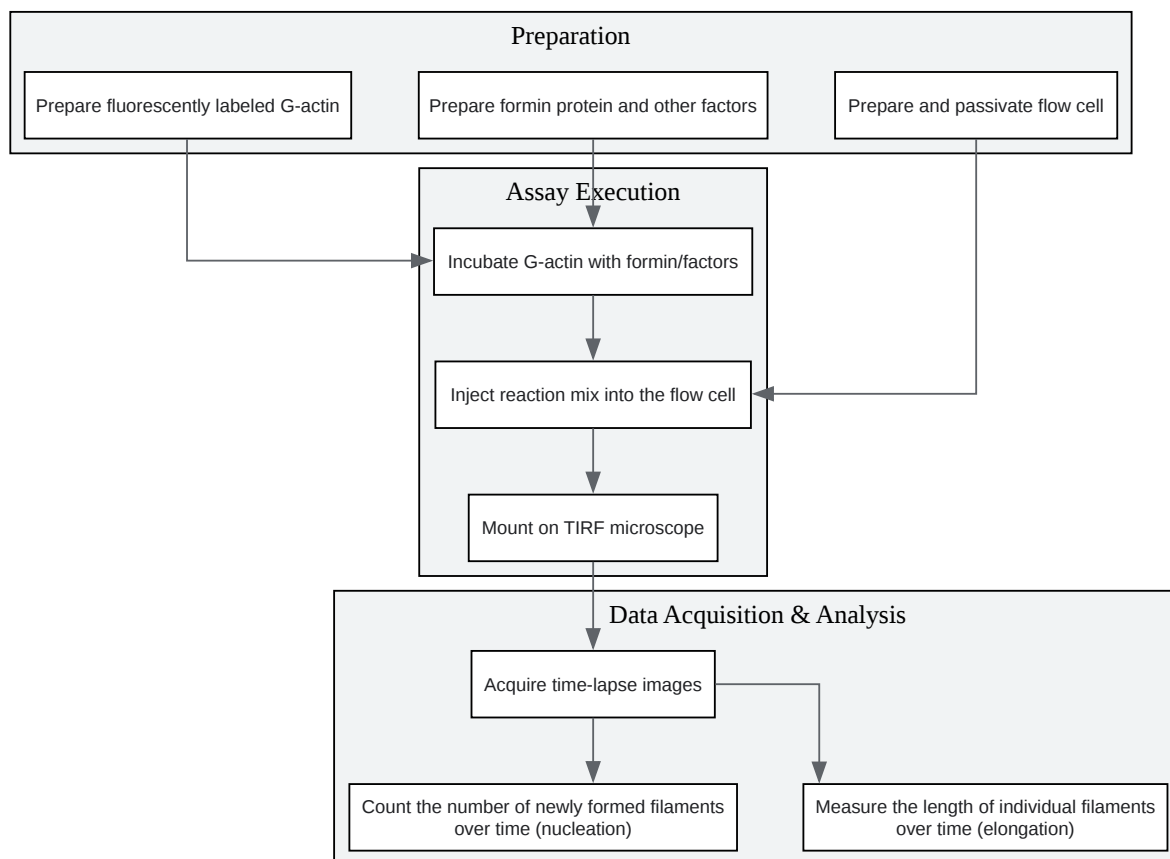
Formins are a family of proteins that play a crucial role in the nucleation and elongation of unbranched actin filaments, which are fundamental components of the cytoskeleton.[1][2] These processes are integral to various cellular functions, including cell polarity, cytokinesis, and cell migration.[2] Dysregulation of formin activity has been implicated in various diseases, making them an attractive target for drug development. This document provides detailed protocols for two key experimental assays used to study formin-mediated actin nucleation: the pyrene-actin polymerization assay and Total Internal Reflection Fluorescence (TIRF) microscopy.

Formin Signaling Pathway

Formin activity is tightly regulated within the cell. A common mechanism involves the activation of Diaphanous-related formins (DRFs) by Rho family GTPases.[1][3] In their inactive state, DRFs are autoinhibited through an intramolecular interaction between the N-terminal Diaphanous Inhibitory Domain (DID) and the C-terminal Diaphanous Autoregulatory Domain (DAD).[1] The binding of an active, GTP-bound Rho protein to the GTPase-Binding Domain (GBD) of the formin relieves this autoinhibition, leading to the activation of the formin homology 2 (FH2) domain, which is responsible for nucleating actin filaments.[1]







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